molecular formula C22H21F2N3O3 B2546293 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 1235372-67-4

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2546293
CAS No.: 1235372-67-4
M. Wt: 413.425
InChI Key: WMIBFBVZYSANDX-UHFFFAOYSA-N
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Description

This compound is a 1,3-disubstituted urea derivative featuring a benzofuran-2-carbonyl moiety linked to a piperidin-4-ylmethyl group and a 2,6-difluorophenyl substituent. The 2,6-difluorophenyl group is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and binding affinity . The compound’s synthesis involves coupling a benzofuran-2-carbonyl-substituted piperidine intermediate with a 2,6-difluorophenyl urea precursor, as inferred from analogous synthetic pathways in related ureas . Purity assessment via HPLC-UV (230 nm) indicates rigorous quality control, with ethanol as the solvent system .

Properties

IUPAC Name

1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c23-16-5-3-6-17(24)20(16)26-22(29)25-13-14-8-10-27(11-9-14)21(28)19-12-15-4-1-2-7-18(15)30-19/h1-7,12,14H,8-11,13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIBFBVZYSANDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological properties.

Structural Overview

The molecular formula of the compound is C23H25N3O3C_{23}H_{25}N_{3}O_{3} with a molecular weight of 391.5 g/mol. Its structure includes a benzofuran moiety , a piperidine ring , and a difluorophenyl group , which contribute to its unique biological activity profile.

1. Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. The compound's structural features may enhance its binding affinity to cancer-related targets, potentially leading to improved therapeutic outcomes.

Case Study:
In a study involving FaDu hypopharyngeal tumor cells, derivatives of benzofuran-piperidine compounds demonstrated cytotoxic effects superior to the reference drug bleomycin, indicating promising anticancer potential .

2. Neuroprotective Effects

The benzofuran structure is often associated with neuroprotective effects. Compounds with similar scaffolds have been reported to exhibit protective activity against neurodegenerative diseases by inhibiting cholinesterases and modulating neurotransmitter levels.

Research Findings:
A multi-targeted approach in treating Alzheimer's disease has highlighted the importance of benzofuran derivatives in providing both antiaggregatory and antioxidant effects, suggesting that This compound may also possess such properties .

3. Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity: The unique combination of functional groups allows for enhanced binding to proteins involved in cancer progression and neurodegeneration.
  • Metabolic Stability: The carbonyl group in the benzofuran moiety contributes to the compound's stability and reactivity within biological systems.

Comparative Analysis

To better understand the potential of This compound , a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylnicotinic acidNicotinic acid derivativeNeuroprotective
1-Benzofuran-2-carboxylic acidBenzofuran scaffoldAnti-inflammatory
Piperidinyl derivativesPiperidine ringAnticancer

Scientific Research Applications

Structural Characteristics

The compound features:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Piperidine ring : Enhances binding affinity and selectivity towards biological targets.
  • Urea linkage : Often associated with pharmacological activity.

Anticancer Activity

Recent studies indicate that compounds similar to 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea exhibit significant anticancer properties. The following mechanisms have been proposed:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, inhibiting proliferation.
  • Apoptosis Induction : The benzofuran moiety facilitates apoptosis through mitochondrial pathways, enhancing anticancer effects.

Case Study : A lead candidate from related studies demonstrated efficacy in vivo using mouse models with MDA-MB-231 xenografts, showing good tolerability and anticancer efficacy .

Antimicrobial Properties

Compounds containing the benzofuran structure have shown promising antimicrobial activity against various pathogens. The structural components of this compound may contribute to its effectiveness against:

  • Gram-positive bacteria
  • Gram-negative bacteria
  • Fungal strains

Research Findings : In vitro studies indicated that derivatives of benzofuran exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against selected bacterial strains .

Neurological Disorders

The compound's interaction with specific biological targets suggests potential applications in treating neurological disorders. Its structural features may allow it to modulate neurotransmitter systems or protect neuronal cells from degeneration.

Potential Mechanisms :

  • Interaction with sigma receptors may offer neuroprotective effects.
  • Modulation of inflammatory pathways could mitigate neurodegenerative processes .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea and benzofuran-carbonyl groups exhibit distinct hydrolysis behavior:

  • Urea Hydrolysis : Under acidic (HCl, H₂O/EtOH, reflux) or basic (NaOH, H₂O/THF) conditions, the urea bond cleaves to yield 1-(benzofuran-2-carbonyl)piperidin-4-ylmethanamine and 2,6-difluorophenylamine .

  • Benzofuran Stability : The benzofuran ring resists hydrolysis below 100°C but degrades under prolonged acidic reflux (Δ, 48h) to form 2-hydroxybenzofuran-3-carboxylic acid .

Nucleophilic Substitution at the Difluorophenyl Ring

The 2,6-difluorophenyl group participates in aromatic nucleophilic substitution (SNAr):

  • Methoxylation : Reacts with NaOMe in DMSO (120°C, 24h) to replace fluorine at the para position (yield: 62%) .

  • Amination : With NH₃/CuI in DMF (100°C, 12h), one fluorine is substituted by an amino group (yield: 55%) .

Substitution ReactionConditionsProductYield (%)
MethoxylationNaOMe, DMSO, 120°C1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-fluoro-6-methoxyphenyl)urea62
AminationNH₃, CuI, DMF, 100°C1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2-fluoro-6-aminophenyl)urea55

Oxidation and Reduction Pathways

  • Piperidine Ring Oxidation : Treatment with mCPBA (CH₂Cl₂, 0°C) oxidizes the piperidine to a pyridine N-oxide (yield: 68%), enhancing water solubility .

  • Benzofuran Stability : Resists oxidation by KMnO₄ or H₂O₂ under mild conditions but undergoes ring opening with RuO₄/NaIO₄ to form diketone derivatives .

Cross-Coupling Reactions

The benzofuran moiety participates in Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst:

  • Reaction with phenylboronic acid (K₂CO₃, DMF/H₂O, 80°C) introduces a phenyl group at the benzofuran C3 position (yield: 73%) .

Stability Under Physiological Conditions

  • pH Stability : Stable in neutral buffers (pH 7.4, 37°C, 7 days) but degrades rapidly in acidic (pH 2, t₁/₂ = 4h) or alkaline (pH 10, t₁/₂ = 6h) conditions due to urea hydrolysis .

  • Thermal Stability : Decomposes above 200°C (TGA data), with no degradation observed at 25°C for 12 months .

Computational Reactivity Insights

DFT studies (B3LYP/6-31G*) reveal:

  • Electrophilic Sites : The urea carbonyl carbon (MEP: −0.35 e) and benzofuran C3 position (MEP: −0.28 e) are prone to nucleophilic attack .

  • Aromatic Fluorine Reactivity : The 2,6-difluorophenyl group exhibits σ-hole interactions (σF = +0.15 e), facilitating SNAr reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Key structural analogs include:

Compound Name Core Structure Substituents Biological Target/Application
Target Compound Piperidinylmethyl urea Benzofuran-2-carbonyl, 2,6-difluorophenyl Likely enzyme inhibitor (e.g., sEH*)
1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea Adamantylmethyl urea Adamantane, 2,6-difluorophenyl Not specified (structural analog)
DMPI Piperidinyl indole 2,3-Dimethylphenyl, pyridinyl MRSA synergist with carbapenems
Factor VIIa inhibitor Urea-linked pyrazol-pyrrolopyridine Pyrazol-pyrrolopyridine, 2,6-difluorophenyl Factor VIIa protease

*sEH: Soluble epoxide hydrolase, inferred from ’s focus on sEH inhibitors.

  • Benzofuran vs. Adamantane : The benzofuran group in the target compound offers a planar, aromatic scaffold distinct from the bulky, hydrophobic adamantane in ’s analogs. This may reduce steric hindrance and improve solubility compared to adamantane derivatives .
  • 2,6-Difluorophenyl Ubiquity : The 2,6-difluoro substitution is shared across multiple compounds (e.g., pesticides in , Factor VIIa inhibitors in ), suggesting its role in optimizing electronic effects and resistance to oxidative metabolism .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Fluorine positioning on the phenyl ring (e.g., 2,6- vs. 3,4-difluoro) significantly impacts bioactivity. For example, 2,6-difluoro analogs in and show enhanced target affinity compared to other isomers .
    • The benzofuran-2-carbonyl group may confer selectivity for oxidoreductases or hydrolases due to its electron-deficient aromatic system, contrasting with adamantane’s preference for hydrophobic binding pockets .
  • Pharmacokinetic Predictions : The 2,6-difluorophenyl group likely improves metabolic stability, as seen in pesticide compounds (), while the piperidinylmethyl linker may enhance blood-brain barrier permeability relative to bulkier analogs .

Q & A

Basic Research Questions

Q. How is 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea synthesized, and what purification methods ensure high chemical purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, benzofuran-2-carbonyl chloride reacts with piperidine derivatives under anhydrous conditions to form the benzofuran-piperidine core. Subsequent alkylation with a methyl group and urea coupling with 2,6-difluorophenyl isocyanate follows. Triphosgene is often used as a coupling agent for urea bond formation . Purification employs gradient column chromatography (e.g., silica gel, hexane/ethyl acetate) followed by HPLC with C18 columns to achieve >95% purity, as validated by retention time and peak area analysis .

Q. What spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer : Structural confirmation requires:

  • 1H/13C NMR : To identify protons (e.g., urea NH at δ 8.2–9.0 ppm, benzofuran aromatic protons at δ 6.5–7.8 ppm) and carbons (e.g., carbonyl carbons at ~165–170 ppm) .
  • HRMS : For exact mass determination (e.g., [M+H]+ calculated vs. observed).
  • Elemental Analysis : To validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Cellular viability is assessed via MTT assays in cancer or inflammatory cell lines. Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Include positive controls (e.g., staurosporine for cytotoxicity) and validate solubility in DMSO/PBS mixtures to avoid false negatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify:

  • Benzofuran moiety : Introduce electron-withdrawing groups (e.g., Cl, NO2) to enhance metabolic stability.
  • Piperidine ring : Test N-methylation or fluorination to improve blood-brain barrier penetration.
  • Urea linkage : Replace with thiourea or amide to assess hydrogen-bonding requirements.
    Use parallel synthesis and compare IC50 values across analogs (e.g., 2,6-difluorophenyl vs. 2,4,6-trifluorophenyl in ) to identify key pharmacophores .

Q. What strategies address stability challenges in urea-containing compounds?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 37°C, pH 1–9) monitored by HPLC. Urea bonds are prone to hydrolysis in acidic/basic conditions; buffer optimization (e.g., citrate at pH 5) may enhance stability.
  • Crystallography : Analyze solid-state stability via X-ray diffraction (e.g., hydrogen-bonding networks in urea derivatives, as in ) to guide salt or co-crystal formulations .

Q. How can computational modeling predict target binding and selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., PDB: 1ATP). Prioritize poses with urea NH forming hydrogen bonds to catalytic residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Calculate binding free energy (MM-PBSA) and compare to experimental IC50 values .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS to calculate AUC and half-life. Poor oral bioavailability may explain efficacy gaps.
  • Metabolite ID : Use high-resolution LC-QTOF to detect Phase I/II metabolites (e.g., hydroxylation on benzofuran). Modify vulnerable sites (e.g., deuterate labile C-H bonds) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

  • Methodological Answer : Standardize solubility assays using:

  • Shake-Flask Method : Saturate compound in buffers (pH 4–8) at 25°C, filter, and quantify via UV-Vis.
  • Thermodynamic Solubility : Compare with kinetic solubility (e.g., nephelometry). Contradictions may arise from polymorphic forms (e.g., amorphous vs. crystalline, as in ) .

Experimental Design Considerations

Q. What controls are essential in SAR-driven synthesis?

  • Methodological Answer : Include:

  • Negative Controls : Unsubstituted parent compound.
  • Isosteric Replacements : e.g., Benzofuran → benzothiophene.
  • Metabolic Stability Controls : Incubate with liver microsomes (human/rat) to prioritize analogs with low intrinsic clearance .

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